molecular formula C16H16O4 B1245054 Isoeleutherin CAS No. 478-37-5

Isoeleutherin

Cat. No. B1245054
CAS RN: 478-37-5
M. Wt: 272.29 g/mol
InChI Key: IAJIIJBMBCZPSW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoeleutherin is a natural product found in Sisyrinchium palmifolium and Eleutherine bulbosa with data available.

Scientific Research Applications

Anti-Inflammatory Potential

Isoeleutherin has shown potential as an anti-inflammatory agent. In a study by Song et al. (2009), it was found to suppress inducible nitric oxide synthase (iNOS) in a dose-dependent manner. This suppression was linked to the regulation of the transcription factor NF-kappaB, suggesting that isoeleutherin might be effective in treating inflammation-related conditions (Song et al., 2009).

Genotoxicity and Molecular Docking

A study by Albuquerque et al. (2023) evaluated the genotoxicity of isoeleutherin and its analogues, revealing variations in their toxicity profiles. The research also involved molecular docking studies to understand the interaction of these compounds with biological targets, suggesting potential for developing pharmacologically active molecules (Albuquerque et al., 2023).

Modulation of Immune Responses

Research by Hong et al. (2008) explored the effects of isoeleutherin on T helper cell-mediated immune responses. The study found that isoeleutherin specifically stimulated IFNgamma production, enhancing Th1-mediated immune responses. This suggests its potential use in modulating immune responses, particularly in relation to anti-microbial and anti-tumor activities (Hong et al., 2008).

Antimalarial Activity

A 2020 study highlighted the potential of isoeleutherin as an antimalarial agent. It demonstrated significant activity against Plasmodium falciparum, suggesting its potential for alternative treatments for malaria (Vale et al., 2020).

Analytical Techniques

Research on the development of analytical techniques for isoeleutherin has also been conducted. For example, Ganzera et al. (2009) developed microscale separation techniques for analyzing bioactive naphthoquinones in Eleutherine americana, which includes isoeleutherin (Ganzera et al., 2009).

properties

CAS RN

478-37-5

Product Name

Isoeleutherin

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(1R,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9-/m1/s1

InChI Key

IAJIIJBMBCZPSW-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC

synonyms

isoeleutherin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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